molecular formula C13H19NO2 B4036294 (3,5-Dimethylpiperidin-1-yl)(2-methylfuran-3-yl)methanone

(3,5-Dimethylpiperidin-1-yl)(2-methylfuran-3-yl)methanone

Cat. No.: B4036294
M. Wt: 221.29 g/mol
InChI Key: JENVRFLBGVMGSO-UHFFFAOYSA-N
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Description

(3,5-Dimethylpiperidin-1-yl)(2-methylfuran-3-yl)methanone is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dimethyl-1-(2-methyl-3-furoyl)piperidine is 221.141578849 g/mol and the complexity rating of the compound is 257. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Transformation and Novel Derivatives

Under aqueous conditions, dimethylamine, piperidine, and triethylamine catalyze the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones, producing benzoylhydroxy-1-pyrrolines, which afford benzoylpyrroles upon acid-catalyzed dehydration. This demonstrates piperidine's role in facilitating novel chemical transformations (Mataka et al., 1992).

Heterocycles Cleavage by Rhodium Complex

The reactions of rhodium phosphine complex with furan, pyrrole, and piperidine among other heterocycles have been investigated, showing that while oxygen heterocycles give only C-H activation, nitrogen heterocycles like piperidine yield both C-H and N-H insertion products. This study contributes to understanding the chemical behavior of piperidine in complex reactions (Jones et al., 1995).

Synthesis of Spiro-fused Piperidines

An environmentally benign synthesis of 3,5-dispirosubstituted piperidines has been developed using iron(III) trifluroacetate in an aqueous micellar medium. The synthesized compounds have been screened for their antibacterial activity, showcasing the potential of piperidine derivatives in pharmaceutical applications (Lohar et al., 2016).

GPIIb/IIIa Integrin Antagonists

The development of a highly potent and orally active fibrinogen receptor antagonist, characterized by the presence of a trisubstituted beta-amino acid residue, highlights the therapeutic potential of piperidine derivatives, especially for antithrombotic treatment in acute phases (Hayashi et al., 1998).

Thermochemistry of Methylpiperidines

A study on the molar enthalpies of formation of various methylpiperidines, including 3,5-dimethylpiperidine, aimed to understand the influence of methyl groups on the stability and conformational behavior of the piperidine ring, contributing to the knowledge of its chemical properties (Ribeiro da Silva et al., 2006).

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-10(2)8-14(7-9)13(15)12-4-5-16-11(12)3/h4-5,9-10H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENVRFLBGVMGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(OC=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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